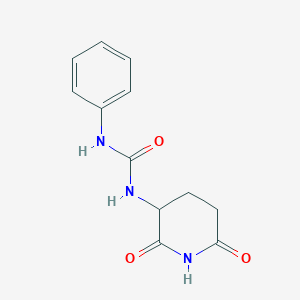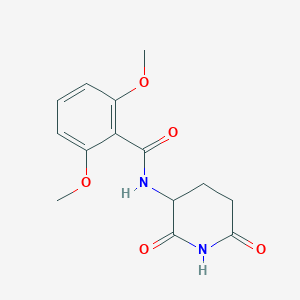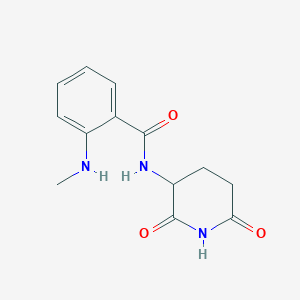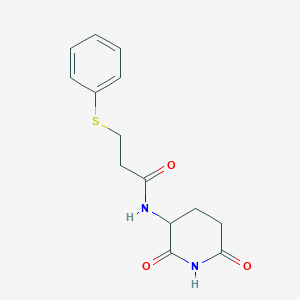
N-(2,6-dioxopiperidin-3-yl)-3-phenylsulfanylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-dioxopiperidin-3-yl)-3-phenylsulfanylpropanamide, also known as DPSP, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. DPSP has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of N-(2,6-dioxopiperidin-3-yl)-3-phenylsulfanylpropanamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. N-(2,6-dioxopiperidin-3-yl)-3-phenylsulfanylpropanamide has also been found to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
N-(2,6-dioxopiperidin-3-yl)-3-phenylsulfanylpropanamide has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, neuroprotection, improvement of cognitive function, and anti-inflammatory effects. N-(2,6-dioxopiperidin-3-yl)-3-phenylsulfanylpropanamide has also been found to modulate the expression of various genes involved in these processes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2,6-dioxopiperidin-3-yl)-3-phenylsulfanylpropanamide in lab experiments is its ability to inhibit cell proliferation and induce apoptosis, making it a useful tool for studying cancer cells. N-(2,6-dioxopiperidin-3-yl)-3-phenylsulfanylpropanamide also has neuroprotective effects, making it a useful tool for studying neurological disorders. However, one limitation of N-(2,6-dioxopiperidin-3-yl)-3-phenylsulfanylpropanamide is its potential toxicity, which must be carefully monitored in lab experiments.
Orientations Futures
There are many future directions for N-(2,6-dioxopiperidin-3-yl)-3-phenylsulfanylpropanamide research, including investigating its potential as a therapeutic agent in cancer, neurological disorders, and inflammation. Further studies are needed to fully understand the mechanism of action of N-(2,6-dioxopiperidin-3-yl)-3-phenylsulfanylpropanamide and its effects on various signaling pathways. Additionally, studies are needed to investigate the potential toxicity of N-(2,6-dioxopiperidin-3-yl)-3-phenylsulfanylpropanamide and its safety in humans. Overall, N-(2,6-dioxopiperidin-3-yl)-3-phenylsulfanylpropanamide shows promise as a therapeutic agent and further research is warranted.
Méthodes De Synthèse
N-(2,6-dioxopiperidin-3-yl)-3-phenylsulfanylpropanamide can be synthesized using a multi-step process that involves the reaction of 3-phenylthiopropanoic acid with ethyl chloroformate to form 3-phenylthiopropanoyl chloride. This intermediate is then reacted with N-boc-piperidin-3-one to form N-boc-3-(3-phenylthiopropanoyl)piperidin-3-one, which is then deprotected to form N-(2,6-dioxopiperidin-3-yl)-3-phenylsulfanylpropanamide.
Applications De Recherche Scientifique
N-(2,6-dioxopiperidin-3-yl)-3-phenylsulfanylpropanamide has been studied for its potential as a therapeutic agent in various diseases, including cancer, neurological disorders, and inflammation. In cancer research, N-(2,6-dioxopiperidin-3-yl)-3-phenylsulfanylpropanamide has been found to inhibit the growth of cancer cells and induce apoptosis. In neurological disorders, N-(2,6-dioxopiperidin-3-yl)-3-phenylsulfanylpropanamide has been found to have neuroprotective effects and improve cognitive function. In inflammation research, N-(2,6-dioxopiperidin-3-yl)-3-phenylsulfanylpropanamide has been found to have anti-inflammatory effects and reduce oxidative stress.
Propriétés
IUPAC Name |
N-(2,6-dioxopiperidin-3-yl)-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c17-12-7-6-11(14(19)16-12)15-13(18)8-9-20-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,18)(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSZBBPCAWXMFQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1NC(=O)CCSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


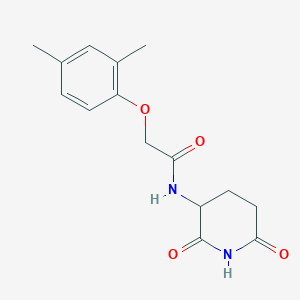
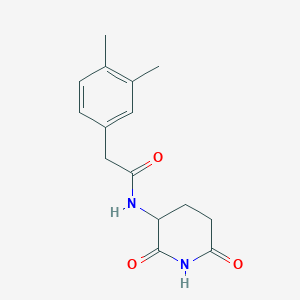
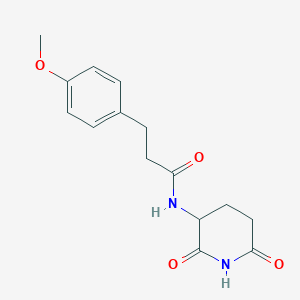

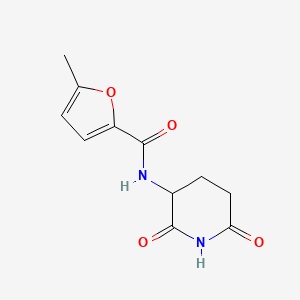

![2-(2-bicyclo[2.2.1]heptanyl)-N-(2,6-dioxopiperidin-3-yl)acetamide](/img/structure/B7582161.png)


